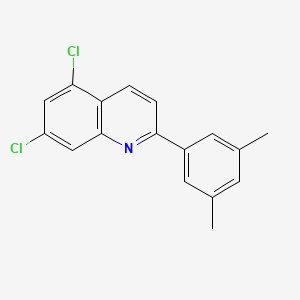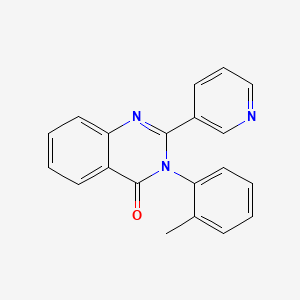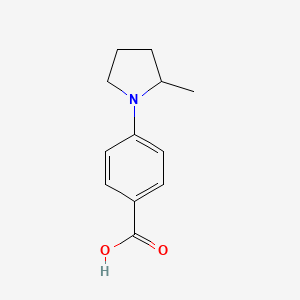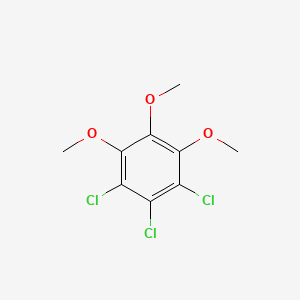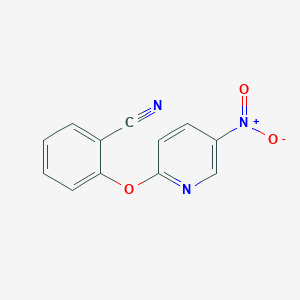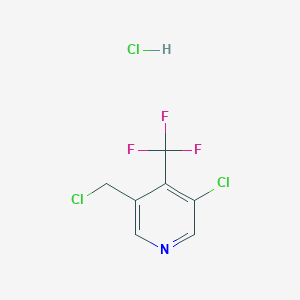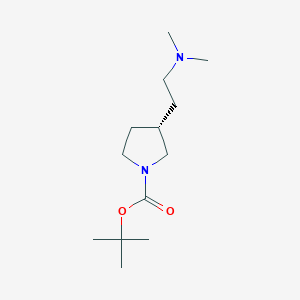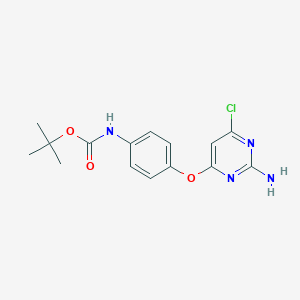
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a chloropyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate typically involves the reaction of 2-amino-6-chloropyrimidine with tert-butyl 4-hydroxyphenylcarbamate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to ensure high purity and yield, with additional steps such as recrystallization or chromatography used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and phenol.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and phenol, while oxidation can lead to the formation of various oxidized derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate involves its interaction with specific molecular targets. The amino and chloropyrimidine groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(4-amino-6-chloropyrimidin-5-yloxy)ethylmethylcarbamate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 2,4,6-Tri-tert-butylpyrimidine
Uniqueness
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C15H17ClN4O3 |
|---|---|
Peso molecular |
336.77 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-amino-6-chloropyrimidin-4-yl)oxyphenyl]carbamate |
InChI |
InChI=1S/C15H17ClN4O3/c1-15(2,3)23-14(21)18-9-4-6-10(7-5-9)22-12-8-11(16)19-13(17)20-12/h4-8H,1-3H3,(H,18,21)(H2,17,19,20) |
Clave InChI |
TZMDHQXDZYBCEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)
![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)
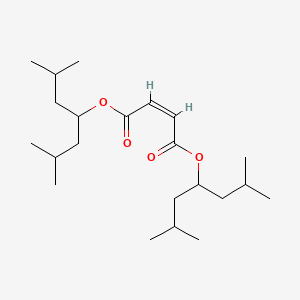
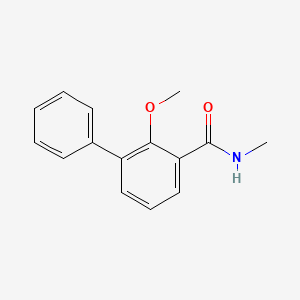

![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)

